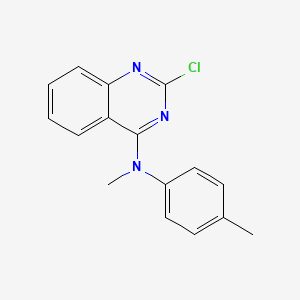
2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of a quinazoline core substituted with a chloro group at the 2-position, a methyl group at the N-position, and a 4-methylphenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 2-amino-4-chlorobenzonitrile with N-methyl-4-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The quinazoline core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-chloro-N,N-dimethylquinazolin-4-amine
- 2-(Chloromethyl)-N-(2-methoxybenzyl)-4-quinazolinamine
Comparison: 2-Chloro-N-methyl-N-(p-tolyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic profiles, making it valuable for specific research and therapeutic applications .
Properties
CAS No. |
827030-34-2 |
|---|---|
Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-7-9-12(10-8-11)20(2)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 |
InChI Key |
CKZYZMNGKAKNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
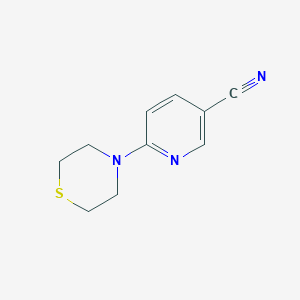
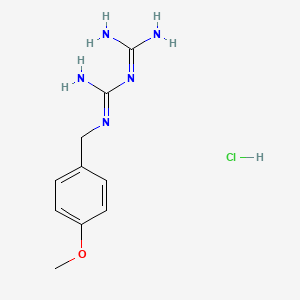
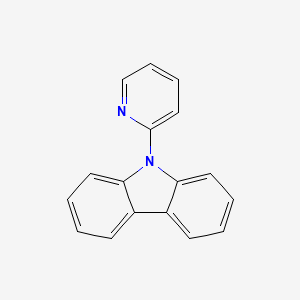
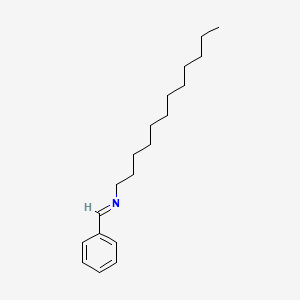
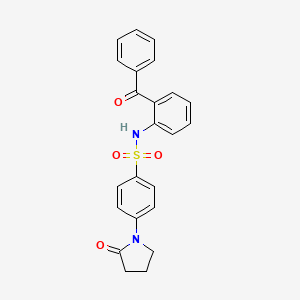
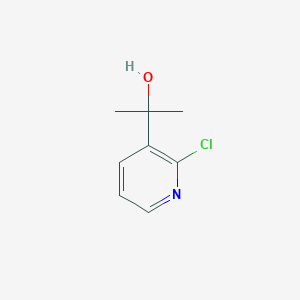
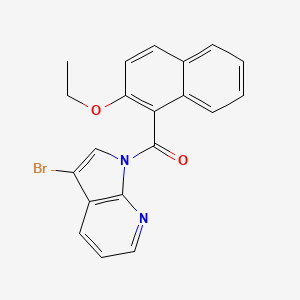
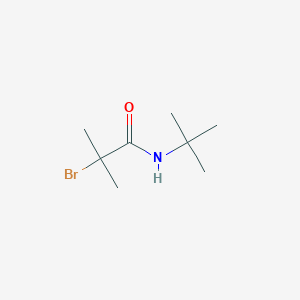
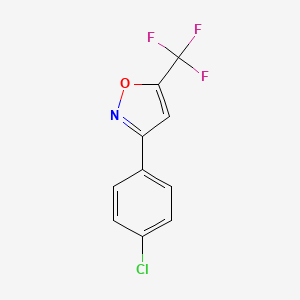
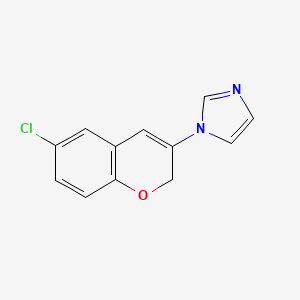
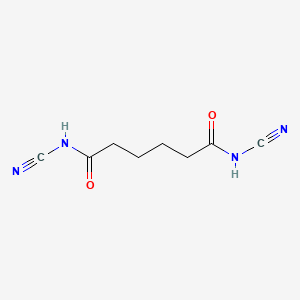
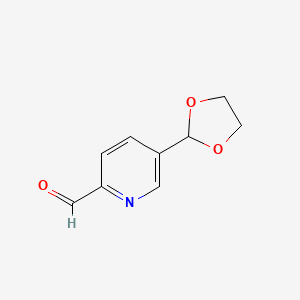
![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B8770127.png)
